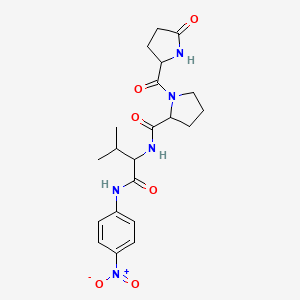

pGlu-Pro-Val-paranitroanilide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

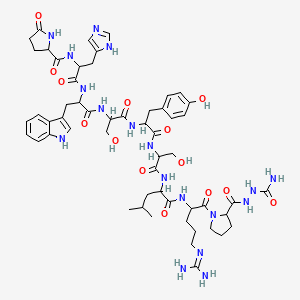

pGlu-Pro-Val-パラニトロアニリドは、分子式C21H27N5O6、分子量445.47 g/molの合成化合物です 。生化学研究、特に酵素アッセイの基質として応用されています。

準備方法

合成経路と反応条件

pGlu-Pro-Val-パラニトロアニリドの合成は、ペプチド鎖を段階的に組み立て、その後パラニトロアニリド基を付加することによって行われます。このプロセスは通常、アミノ基を保護することから始まります。これは、望ましくない副反応を防ぐためです。保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのペプチドカップリング試薬を使用して、N-メチルモルホリン(NMM)などの塩基の存在下でカップリングされます。ペプチド鎖が組み立てられた後、保護基は除去され、パラニトロアニリド基が導入されます.

工業生産方法

pGlu-Pro-Val-パラニトロアニリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度を最適化するために、自動ペプチド合成装置や高速液体クロマトグラフィー(HPLC)を精製に使用することがよくあります.

化学反応解析

反応の種類

pGlu-Pro-Val-パラニトロアニリドは、以下を含むさまざまな化学反応を起こします。

加水分解: ペプチド結合は、プロテアーゼなどのタンパク質分解酵素によって加水分解され、パラニトロアニリド基が放出されます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

一般的な試薬と条件

加水分解: 特定のプロテアーゼを用いた酵素的加水分解。

還元: パラジウム触媒を用いた水素ガス。

生成される主要な生成物

- pGlu-Pro-Valとパラニトロアニリン。 pGlu-Pro-Val-パラアミノアニリド。

化学反応の分析

Types of Reactions

pGlu-Pro-Val-paranitroanilide undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing the paranitroanilide group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific proteases.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

- pGlu-Pro-Val and paranitroaniline. pGlu-Pro-Val-paraaminoanilide.

Substitution: Various substituted anilides depending on the nucleophile used.

科学的研究の応用

pGlu-Pro-Val-パラニトロアニリドは、特に以下の分野で科学研究において広く使用されています。

化学: プロテアーゼ活性を調べるための酵素アッセイにおける基質として。

生物学: 酵素の速度論やメカニズムの研究において。

作用機序

pGlu-Pro-Val-パラニトロアニリドの作用機序は、プロテアーゼの基質としての役割に関係しています。ペプチド結合が酵素によって加水分解されると、パラニトロアニリド基が放出されます。これは分光光度計で検出できます。これにより、研究者は酵素活性を測定し、酵素の速度論を研究することができます .

類似化合物の比較

類似化合物

pGlu-Phe-Leu-パラニトロアニリド: 酵素アッセイに使用されるもう1つのペプチド基質。

メトキシスクシニル-Ala-Ala-Pro-Val-パラニトロアニリド: ヒト白血球エラスターゼの基質。

Gly-Pro-パラニトロアニリド: ジペプチジルペプチダーゼ活性の研究に使用されます.

独自性

pGlu-Pro-Val-パラニトロアニリドは、特定のペプチド配列のためにユニークであり、これは特定のプロテアーゼに適した基質となっています。パラニトロアニリド基により、酵素活性を容易に検出および定量することができ、生化学研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

pGlu-Phe-Leu-paranitroanilide: Another peptide substrate used in enzymatic assays.

Methoxysuccinyl-Ala-Ala-Pro-Val-paranitroanilide: A substrate for human leukocyte elastase.

Gly-Pro-paranitroanilide: Used in the study of dipeptidyl peptidase activity.

Uniqueness

pGlu-Pro-Val-paranitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases. Its paranitroanilide group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .

特性

IUPAC Name |

N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYIMWXQGNDTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)